

# Application of GSK2850163 in High-Throughput Screening: Application Notes and Protocols

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## Compound of Interest

Compound Name: GSK2850163

Cat. No.: B560521

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## Introduction

**GSK2850163** is a potent and selective small molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1 $\alpha$ ), a key sensor and transducer of the unfolded protein response (UPR).[1][2] IRE1 $\alpha$  possesses both serine/threonine kinase and endoribonuclease (RNase) activities, which are critical for cell survival under endoplasmic reticulum (ER) stress. By allosterically binding to the kinase domain, **GSK2850163** effectively inhibits both the kinase and RNase functions of IRE1 $\alpha$ . [3] This inhibitory action disrupts the downstream signaling cascade, including the splicing of X-box binding protein 1 (XBP1) mRNA, making **GSK2850163** a valuable tool for studying the UPR and a potential therapeutic agent in diseases characterized by ER stress, such as multiple myeloma.[3][4]

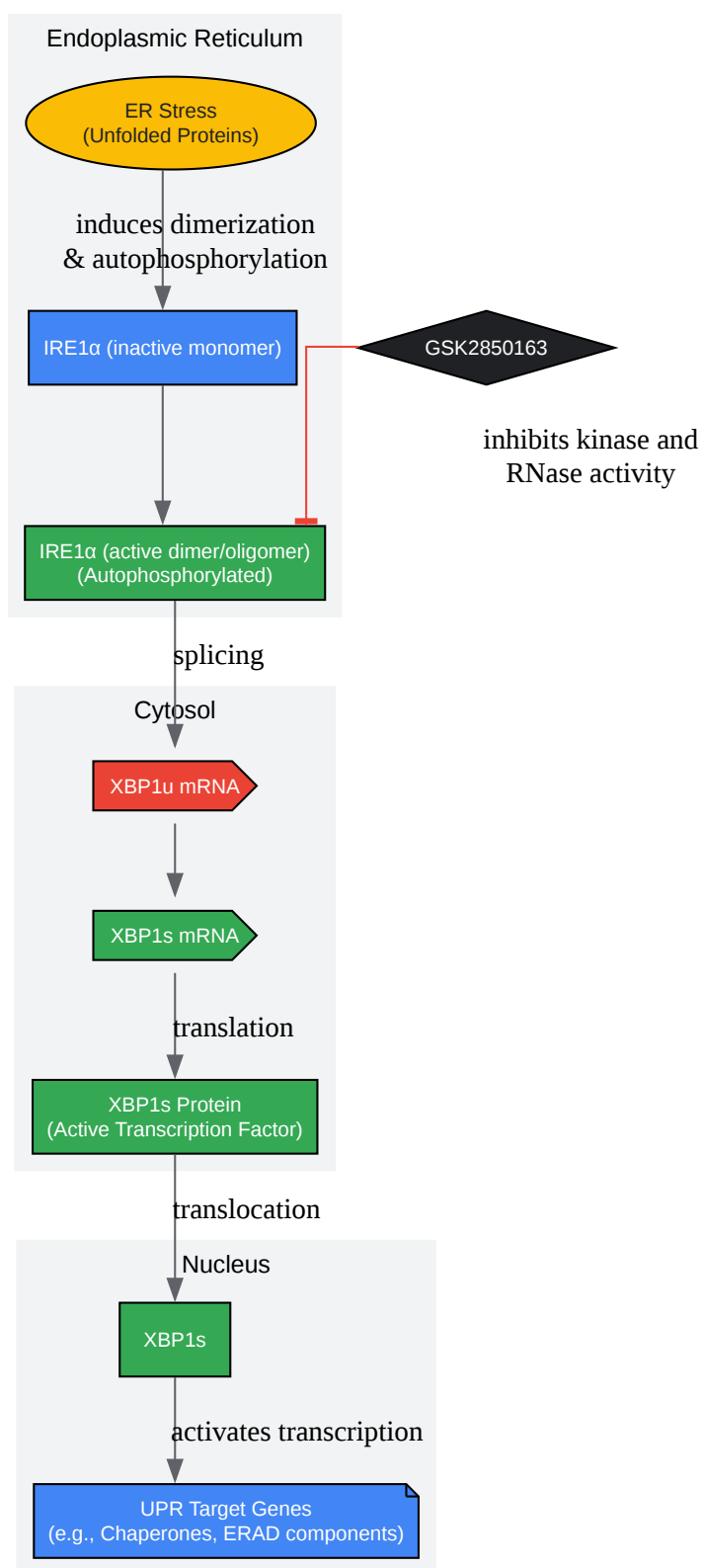
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators of specific biological pathways. This document provides detailed application notes and protocols for the use of **GSK2850163** as a reference compound in HTS campaigns aimed at identifying novel IRE1 $\alpha$  inhibitors.

## Mechanism of Action: The IRE1 $\alpha$ Signaling Pathway

Under ER stress, IRE1 $\alpha$  dimerizes and autophosphorylates, activating its RNase domain. The activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and

upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.

**GSK2850163** binds to an allosteric site on the kinase domain of IRE1 $\alpha$ , stabilizing it in an inactive conformation. This prevents autophosphorylation and subsequent activation of the RNase domain, thereby inhibiting XBP1 mRNA splicing.



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**Figure 1:** IRE1α Signaling Pathway and Point of Inhibition by **GSK2850163**.

## Quantitative Data

The inhibitory activity of **GSK2850163** on IRE1 $\alpha$  has been quantified in various assays. The following table summarizes the reported IC50 values.

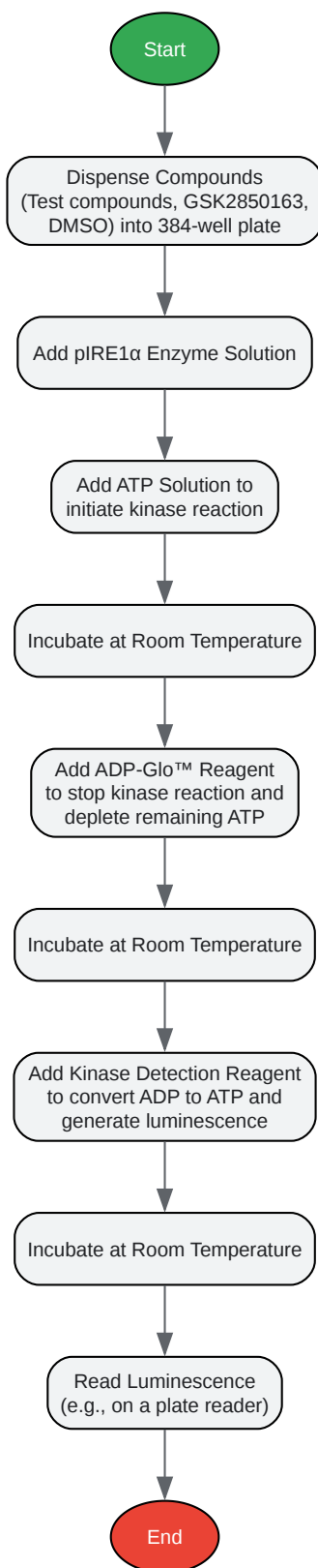
Target	Assay Type	IC50 (nM)	Reference
IRE1 $\alpha$ Kinase Activity	Biochemical Assay	20	[1][2]
IRE1 $\alpha$ RNase Activity	Biochemical Assay	200	[1][2]
XBP-1 mRNA substrate cleavage	In vitro Assay	17,100	[3]

## High-Throughput Screening Protocols

The following protocols are designed for HTS campaigns to identify novel inhibitors of the IRE1 $\alpha$  pathway, using **GSK2850163** as a positive control.

### Biochemical Screen: IRE1 $\alpha$ Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures the kinase activity of IRE1 $\alpha$  by detecting the amount of ADP produced during the kinase reaction.



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**Figure 2:** Workflow for the IRE1α Kinase Activity HTS Assay.

## Materials:

- 384-well white, opaque plates
- Recombinant phosphorylated IRE1 $\alpha$  (pIRE1 $\alpha$ )
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.02% CHAPS, 0.01 mg/mL BSA)
- Test compounds, **GSK2850163** (positive control), DMSO (negative control)
- ADP-Glo™ Kinase Assay Kit (Promega)

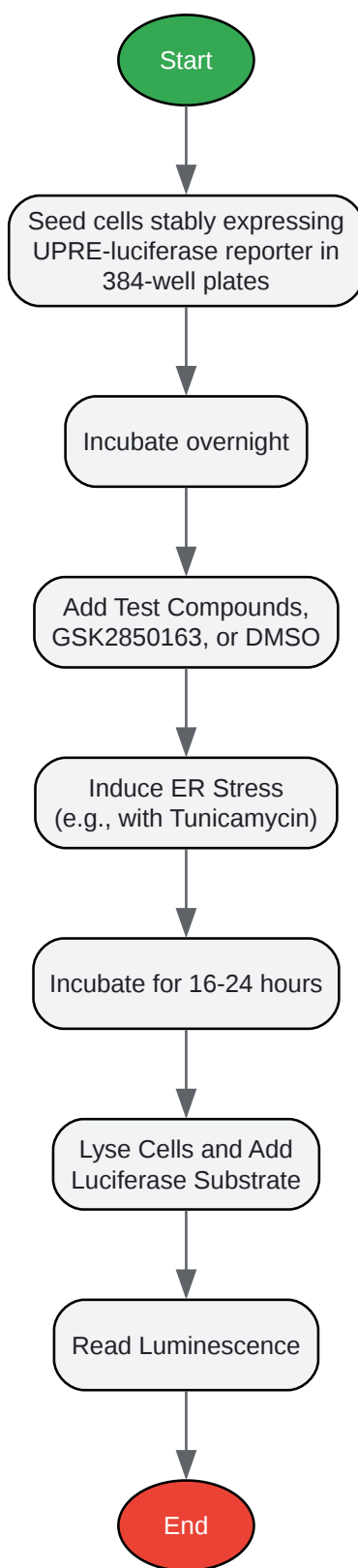
## Protocol:

- Dispense 100 nL of test compounds, **GSK2850163** (e.g., in a dose-response range), or DMSO into the wells of a 384-well plate.
- Add 5  $\mu$ L of pIRE1 $\alpha$  solution (e.g., 10 nM final concentration) in kinase buffer to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution (e.g., 120  $\mu$ M final concentration) in kinase buffer to each well.
- Incubate the plate at room temperature for 1 hour.
- Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and uses the new ATP to generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.

- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

## Cell-Based Screen: XBP1 Splicing Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing XBP1 binding sites (unfolded protein response elements, UPRs). Inhibition of IRE1 $\alpha$  RNase activity prevents XBP1 splicing and subsequent reporter gene expression.



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**Figure 3:** Workflow for the XBP1 Splicing Reporter HTS Assay.



#### Materials:

- A human cell line (e.g., PANC-1, RPMI-8226) stably expressing a UPRE-luciferase reporter construct.
- 384-well clear-bottom, white-walled plates
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- Tunicamycin or other ER stress inducer
- Test compounds, **GSK2850163** (positive control), DMSO (negative control)
- Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)

#### Protocol:

- Seed the reporter cell line into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
- Treat the cells with test compounds, **GSK2850163**, or DMSO for 1 hour.
- Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL final concentration) to the wells.
- Incubate the plates for 16-24 hours.
- Equilibrate the plate and reagents to room temperature.
- Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of the IRE1α-XBP1 pathway.

## Data Analysis and Interpretation

For both assays, the raw data should be normalized. The activity of the negative control (DMSO) can be set to 100% activity (or 0% inhibition), and the activity of a high concentration of **GSK2850163** can be set to 0% activity (or 100% inhibition). The percentage of inhibition for

each test compound can then be calculated. Dose-response curves can be generated for active compounds to determine their IC50 values.

## Conclusion

**GSK2850163** is an indispensable tool for HTS campaigns targeting the IRE1 $\alpha$  pathway. The protocols outlined above provide robust and reproducible methods for identifying and characterizing novel inhibitors of this critical cellular stress response pathway. The use of **GSK2850163** as a reference compound will ensure the quality and reliability of the screening data.

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